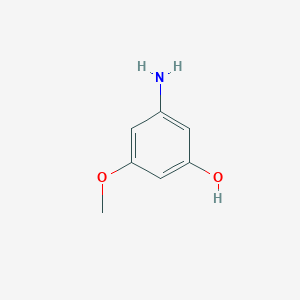

3-Amino-5-methoxyphenol

Description

Significance within Contemporary Chemical Sciences

The importance of 3-Amino-5-methoxyphenol in modern chemistry lies primarily in its role as a precursor for a diverse range of functional molecules. Its trifunctional nature allows for varied reactivity, making it a key starting material in several areas. cymitquimica.com

In medicinal chemistry and pharmaceutical research, the compound is of significant interest due to the potential biological activity of its derivatives. cymitquimica.com Research has shown that it can be a precursor for synthesizing quinazolinone derivatives, which have been studied for their potential antitumor properties. biosynth.com It has also been investigated as a building block for kinase inhibitors. biosynth.com The structure is also foundational for compounds that have been found to exhibit activity against certain bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), by inhibiting protein synthesis. biosynth.com

Beyond pharmaceuticals, this compound is utilized in the manufacturing of dyes and pigments. The presence of the amino group allows it to react with diazonium salts to form intensely colored azo dyes. cymitquimica.com In the field of polymer chemistry, its incorporation into materials like epoxy resins can enhance their thermal stability. cymitquimica.com The molecule's structure also makes it a subject of interest for creating various fine and specialty chemicals. lookchem.com

Historical Context of Phenolic Amines and Methoxy (B1213986) Substituents

The study of molecules like this compound is built upon a long history of research into its constituent chemical classes: phenolic amines and compounds with methoxy substituents.

Phenolic Amines: Aromatic amines, the broader class to which phenolic amines belong, gained prominence in the 19th century as crucial intermediates in the burgeoning synthetic dye industry. nih.gov This industrial application led to widespread investigation of their chemical properties. Over time, the focus expanded to their biological significance, with research exploring their roles in biochemistry and medicine. nih.govslideshare.net Phenolic amines, specifically, combine the properties of phenols and aromatic amines, a combination found in many biologically active natural products and synthetic compounds, leading to their sustained study in medicinal chemistry. cdnsciencepub.comresearchgate.net

Current Research Landscape and Emerging Trends

Current research continues to leverage the unique structural features of this compound, positioning it as a key intermediate in the synthesis of novel compounds. lookchem.com The primary trend is its application as a versatile building block for creating diverse molecular architectures for the pharmaceutical and fine chemical industries. cymitquimica.comlookchem.com

A significant area of research involves its use in synthesizing heterocyclic compounds, which are scaffolds for many biologically active molecules. For instance, it is a precursor in the synthesis of derivatives of 1,3,4-thiadiazole, a class of compounds investigated for a wide range of therapeutic effects, including antimicrobial and anti-inflammatory activities. uobaghdad.edu.iq Similarly, research into new vanillic acid derivatives conjugated with triazole rings, aimed at discovering new antimicrobial agents, also utilizes methoxyphenol structures. uobaghdad.edu.iq

Another emerging trend is its use in materials science. The ability of its functional groups to react and form larger structures is being explored for the development of new polymers and other materials with specific, tailored properties. lookchem.com Laboratory-scale synthesis methods are also being refined, with routes starting from precursors like 5-methoxy-2-nitrophenol (B105146) being optimized for better yields through techniques such as catalytic hydrogenation. researchgate.netresearchgate.net The compound and its close analogs, such as 3-Fluoro-5-methoxy-phenol, are considered valuable tools in medicinal chemistry for modifying the properties of lead compounds to enhance their therapeutic profiles. lookchem.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 162155-27-3 | sigmaaldrich.com, achemblock.com, chemscene.com |

| Molecular Formula | C₇H₉NO₂ | biosynth.com, achemblock.com, chemscene.com |

| Molecular Weight | 139.15 g/mol | biosynth.com, chemscene.com |

| IUPAC Name | This compound | sigmaaldrich.com, achemblock.com |

| Physical Form | Solid | sigmaaldrich.com |

| SMILES | COC1=CC(=CC(=C1)O)N | biosynth.com, chemscene.com |

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Amino-4-methoxyphenol |

| 5-amino-2-methoxyphenol |

| 3-Fluoro-5-methoxy-phenol |

| 3-nitro-5-methoxyphenol |

| 5-methoxy-2-nitrophenol |

| Azo dyes |

| Diazonium salts |

| Epoxy resins |

| Flavonoids |

| Lignins |

| Quinazolinones |

| Vanillic Acid |

| 1,3,4-thiadiazole |

Structure

3D Structure

Propriétés

IUPAC Name |

3-amino-5-methoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-10-7-3-5(8)2-6(9)4-7/h2-4,9H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILTCFIIXWWUIPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162155-27-3 | |

| Record name | 3-amino-5-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Amino 5 Methoxyphenol and Derivatives

Chemo- and Regioselective Synthesis Strategies

The conversion of a nitro group to an amino group is a fundamental transformation in the synthesis of 3-Amino-5-methoxyphenol, typically starting from a 3-nitro-5-methoxyphenol precursor. The choice of reducing agent and reaction conditions is crucial to ensure high yield and selectivity, avoiding unwanted side reactions.

Catalytic hydrogenation is a widely employed and often preferred method for the reduction of aromatic nitro compounds due to its high efficiency and the clean nature of the process, typically yielding water as the only byproduct. This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst.

Detailed Research Findings: Palladium on carbon (Pd/C) is a common and highly effective catalyst for this transformation. The reaction is typically carried out in a solvent such as ethanol (B145695), methanol, or ethyl acetate (B1210297) under a hydrogen atmosphere. The pressure of hydrogen gas can range from atmospheric pressure to higher pressures, and the reaction temperature is often maintained between 25°C and 150°C. The presence of substituents on the aromatic ring can influence the reaction rate; for instance, the reactivity of nitrophenols is affected by the relative positions of the nitro and hydroxyl groups. Bimetallic catalysts, such as those containing palladium and platinum, have also been shown to be effective.

| Catalyst System | Typical Conditions | Key Advantages | Relevant Findings |

|---|---|---|---|

| H₂/Pd-C | H₂ (1-50 atm), Methanol or Ethanol, Room Temperature to 100°C | High yield, clean reaction, catalyst can be recycled | Standard and reliable method for aromatic nitro group reduction. |

| H₂/Raney Nickel | H₂ (variable pressure), Ethanol, Room Temperature | Useful when avoiding dehalogenation is necessary on other parts of the molecule. | Alternative to Pd/C with different selectivity profile. |

| H₂/Pd-Pt/γ-Al₂O₃ | H₂ (0.5 MPa), 60°C | Bimetallic catalysts can offer enhanced activity and shorter reaction times. | Process time can be shorter than with monometallic catalysts. |

Metal hydrides, particularly lithium aluminum hydride (LiAlH₄), are potent reducing agents capable of reducing a wide array of functional groups. However, their application in the reduction of aromatic nitro compounds to amines can be complex and substrate-dependent.

Detailed Research Findings: The reduction of aromatic nitro compounds with LiAlH₄ does not always lead directly to the corresponding aniline. Often, the reaction results in the formation of azo compounds as the major product. This occurs through the condensation of intermediate nitroso and hydroxylamine (B1172632) species. However, the formation of the amine can be favored under specific conditions or with certain substrates. For instance, sterically hindered aromatic nitro compounds have been shown to yield the corresponding amine in higher proportions. Furthermore, modified hydride systems, such as LiAlH₄ combined with titanium tetrachloride (TiCl₄), have been developed to achieve a rapid and efficient synthesis of substituted anilines from nitroaromatics in high yields.

| Reagent | Typical Conditions | Primary Product(s) | Notes |

|---|---|---|---|

| LiAlH₄ | Anhydrous ether or THF | Azo compounds (major), Anilines (minor) | Product distribution is highly dependent on substrate and reaction conditions. |

| LiAlH₄ (for sterically hindered nitroarenes) | Anhydrous ether, reflux | Anilines (major) | Increased steric hindrance around the nitro group favors amine formation. |

| LiAlH₄/TiCl₄ | Anhydrous solvent | Anilines | A more selective system for the synthesis of anilines from nitroaromatics. |

The reduction of aromatic nitro compounds using a metal in the presence of an acid is a classical and robust method. The Béchamp reduction, which utilizes iron filings in an acidic medium (such as hydrochloric acid or acetic acid), is a well-established example. This method is broadly applicable to a wide range of aromatic nitro compounds.

Detailed Research Findings: In the Béchamp reduction, iron is oxidized while the nitro group is reduced in a stepwise manner, proceeding through nitroso and hydroxylamine intermediates to form the final amine. The reaction is typically carried out by heating the nitro compound with iron powder and an acid. The pH of the reaction medium is generally in the weakly acidic to weakly alkaline range (pH 4-10), and temperatures can range from 70°C to 130°C. Besides iron, other metals like tin (Sn) in concentrated hydrochloric acid are also effective for this transformation. These methods are valued for their reliability and tolerance to various other functional groups that might be sensitive to catalytic hydrogenation.

| Reagent System | Named Reaction | Typical Conditions | Key Features |

|---|---|---|---|

| Fe/HCl or Fe/CH₃COOH | Béchamp Reduction | Heating in aqueous or alcoholic media | Broadly applicable, cost-effective, and a historically significant industrial process. |

| Sn/HCl | - | Concentrated HCl, often with heating | A common alternative to iron-based reductions. |

| Zn/CH₃COOH | - | Acetic acid | Provides a mild method for reducing nitro groups. |

The synthesis of this compound requires the specific placement of a methoxy (B1213986) group on the aromatic ring. This is typically achieved through the O-methylation of a corresponding hydroxyl group on a precursor molecule. The timing of this step—before or after the reduction of the nitro group—is a key strategic consideration.

Detailed Research Findings: A common synthetic route starts with a dihydroxybenzene derivative, such as resorcinol (B1680541) (1,3-dihydroxybenzene). Selective monomethylation of one of the hydroxyl groups can be achieved using a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) in the presence of a mild base like potassium carbonate (K₂CO₃). This yields 3-methoxyphenol. Subsequent nitration of 3-methoxyphenol, followed by reduction of the resulting nitro group, leads to the desired this compound.

Alternatively, one could start with 3,5-dihydroxy-nitrobenzene and perform a selective O-methylation. Achieving selectivity in the methylation of polyhydroxybenzenes can be challenging. Dimethyl carbonate (DMC) in the presence of an ionic liquid catalyst has been explored as a green and selective method for the O-methylation of phenolic compounds. Protection-deprotection strategies can also be employed to achieve the desired regioselectivity. For example, one hydroxyl group can be protected, the other methylated, and then the protecting group is removed.

| Methylating Agent | Base/Catalyst | Typical Substrate | Key Considerations |

|---|---|---|---|

| Methyl Iodide (CH₃I) | K₂CO₃ | Resorcinol | Controlling stoichiometry is crucial for achieving monomethylation. |

| Dimethyl Sulfate ((CH₃)₂SO₄) | NaH | Protected Dihydroxybenzene | Often requires a protection-deprotection sequence for selectivity. |

| Dimethyl Carbonate (DMC) | Ionic Liquid (e.g., [P₆,₆,₆,₁₄]Br) | Polyhydroxybenzenes | A greener alternative to traditional methylating agents, offering potential for high selectivity. |

Alkylation and Functionalization Reactions

Phenolic Hydroxyl Functionalization

The phenolic hydroxyl group in this compound is a key site for chemical modification, allowing for the synthesis of a diverse array of derivatives. Functionalization strategies primarily involve converting the hydroxyl group into ethers or esters, or its participation in coupling reactions.

One common method is the Ullmann condensation or coupling reaction , which forms diaryl ethers. This reaction typically involves coupling the phenol (B47542) with an aryl halide in the presence of a copper catalyst. mdpi.comnih.gov For instance, reacting this compound with a suitable aryl iodide, catalyzed by copper iodide (CuI) and a ligand such as picolinic acid, would yield a 3-aryloxy-5-methoxyaniline derivative. mdpi.com These reactions often require high temperatures and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). mdpi.comnih.gov

Etherification can also be achieved under basic conditions through Williamson ether synthesis, where the phenoxide, formed by deprotonating the hydroxyl group with a base like sodium hydride (NaH), acts as a nucleophile towards an alkyl halide. This method is effective for introducing simple alkyl chains.

Furthermore, the phenolic hydroxyl group can undergo oxidation to form quinone-like structures using common oxidizing agents. smolecule.com The specific outcome of these functionalization reactions can be influenced by the directing effects of the amino and methoxy groups on the aromatic ring.

| Functionalization Method | Reagents | Catalyst | Product Type |

| Ullmann Coupling | Aryl Halide, Base (e.g., K2CO3, Cs2CO3) | Copper (e.g., CuI) | Diaryl Ether Derivatives |

| Williamson Ether Synthesis | Alkyl Halide, Base (e.g., NaH) | None | Alkyl Aryl Ether Derivatives |

| Esterification | Acyl Chloride or Anhydride, Base | None or DMAP | Aryl Ester Derivatives |

| Oxidation | Oxidizing Agent (e.g., K2Cr2O7) | Acid | Quinone Derivatives |

Grignard Reactions for Side Chain Introduction

Direct application of Grignard reagents (R-MgX) to this compound is not feasible for introducing side chains via C-C bond formation. Grignard reagents are extremely strong bases and will readily react with the acidic protons of the phenolic hydroxyl and amino groups in an acid-base neutralization reaction. masterorganicchemistry.com This quenching reaction consumes the Grignard reagent and prevents it from acting as a nucleophile to attack a carbon electrophile.

To utilize Grignard chemistry, a protecting group strategy is necessary. Both the hydroxyl and amino groups must be masked with groups that are stable to the strongly basic and nucleophilic conditions of the Grignard reagent.

A potential synthetic sequence would be:

Protection: The hydroxyl group could be protected as a silyl (B83357) ether (e.g., using tert-butyldimethylsilyl chloride), and the amino group as a carbamate (B1207046) (e.g., using di-tert-butyl dicarbonate).

Introduction of an Electrophile: The protected aromatic ring could then be functionalized to introduce an electrophilic site, for example, through formylation (Vilsmeier-Haack reaction) to add an aldehyde group.

Grignard Addition: The Grignard reagent (e.g., methylmagnesium bromide) would then react with the aldehyde to form a secondary alcohol. masterorganicchemistry.com

Deprotection: Finally, removal of the protecting groups would yield the desired derivative with a newly introduced side chain.

This multi-step approach, while more complex, allows for the precise introduction of a wide variety of alkyl and aryl side chains onto the aromatic core.

Multi-component Reactions and One-Pot Syntheses

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, represent a highly efficient strategy for synthesizing complex molecules from simple precursors. nih.gov These reactions are characterized by high atom economy and procedural simplicity, making them valuable in modern organic synthesis. researchgate.net One-pot syntheses, a related approach, involve sequential transformations within a single reactor without isolating intermediates.

For the synthesis of derivatives of this compound, MCRs can be employed to construct complex heterocyclic scaffolds. For example, a one-pot reaction involving an aldehyde, malononitrile, and a phenolic compound can lead to the formation of highly substituted chromene or quinoline (B57606) derivatives. researchgate.netmdpi.com In such a scheme, this compound could serve as the phenolic component, with its amino group potentially participating in or directing the cyclization steps. The reaction often proceeds in the presence of a catalyst and can be promoted by conventional heating or microwave irradiation. mdpi.com

Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi or Passerini reactions, are another powerful tool for generating molecular diversity. nih.gov These reactions could potentially incorporate this compound as the amine or phenol component to create complex peptide-like or ester-based structures in a single step. nih.gov

Green Chemistry Approaches in Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of fine chemicals to reduce environmental impact. Key strategies include the use of non-hazardous solvents, renewable feedstocks, and energy-efficient processes.

Solvent-Free Conditions

Performing reactions under solvent-free conditions offers significant environmental benefits by eliminating solvent waste, which is a major contributor to pollution from the chemical industry. These reactions can be facilitated by grinding solid reactants together or by heating them to a molten state.

In the context of synthesizing derivatives of this compound, esterification of the phenolic hydroxyl group can be achieved under solvent-free conditions. For example, direct esterification with a carboxylic acid can be mediated by an enzyme in a solvent-free system, with water being removed under vacuum to drive the reaction to completion. rsc.org This approach not only avoids organic solvents but also utilizes a biocatalyst, further enhancing its green credentials. Similarly, certain multi-component reactions to form heterocyclic systems can be run under solvent-free conditions, often with microwave activation to provide the necessary energy. mdpi.com

Use of Green Catalysts (e.g., DMEA)

The replacement of hazardous and expensive catalysts with "green" alternatives is a central goal of sustainable chemistry. Green catalysts are typically characterized by being non-toxic, derived from renewable sources, or based on earth-abundant metals.

While specific examples of using Dimethylethanolamine (DMEA) in the synthesis of this compound derivatives are not prominent in the literature, the principle involves using simple, biodegradable organocatalysts. More broadly, the use of bio-based catalysts and earth-abundant metal catalysts is a well-established green approach. rsc.org For instance, iron-catalyzed reactions are gaining favor as a substitute for those using precious metals like palladium or platinum. rsc.org Copper-catalyzed reactions, such as the Ullmann coupling for ether synthesis, are also considered a greener alternative to some palladium-catalyzed cross-couplings. mdpi.com The development of water-soluble or reusable catalysts further enhances the sustainability of synthetic processes by simplifying product purification and allowing for catalyst recycling. researchgate.net

Optimization of Reaction Parameters and Scale-Up Considerations

Transitioning a synthetic route from a laboratory scale to industrial production requires careful optimization of reaction parameters and consideration of engineering challenges.

Optimization involves systematically varying parameters such as temperature, reaction time, reactant concentrations, and catalyst loading to maximize yield and purity while minimizing costs and waste. researchgate.net Methodologies like Design of Experiments (DoE) can be used to efficiently explore the effects of multiple variables simultaneously. rsc.org For example, in an esterification reaction, a factorial design could be used to find the optimal balance between temperature, vacuum pressure, and excess acid to achieve a conversion rate over 90%. rsc.org

Table of Optimization Parameters for a Hypothetical Esterification:

| Parameter | Range Studied | Effect on Yield | Optimal Condition |

| Temperature | 60 - 80 °C | Higher temperature increases reaction rate but may cause side reactions. | 70 °C |

| Reactant Molar Ratio | 1:1 - 1:1.5 (Phenol:Acid) | Excess acid pushes equilibrium towards product formation. | 1:1.15 |

| Catalyst Loading | 0.1 - 1.0 mol% | Higher loading increases rate but also cost. | 0.5 mol% |

| Reaction Time | 4 - 12 hours | Yield plateaus after a certain time. | 8 hours |

When scaling up, several factors become critical:

Heat Transfer: Reactions that are easily managed in small flasks can become dangerously exothermic in large reactors. Efficient heat management is crucial.

Mass Transfer: Mixing becomes more challenging on a large scale, which can affect reaction rates and selectivity, especially in heterogeneous reactions.

Safety: A thorough hazard analysis is required to manage the risks associated with handling large quantities of potentially reactive or toxic chemicals.

Downstream Processing: Isolation and purification of the final product must be efficient and scalable. This includes considerations for solvent recycling and waste treatment.

Green Metrics: On an industrial scale, metrics like the E-factor (mass of waste per mass of product) and Process Mass Intensity (PMI) are used to quantify the environmental footprint of the process and guide further optimization. rsc.org

Yield and Purity Maximization

The optimization of reaction conditions is paramount in maximizing the yield and purity of this compound. Key factors that are typically investigated include the choice of solvent, catalyst, reaction temperature, and reaction time. For instance, in the synthesis of the related precursor 3-Methoxyphenol from resorcinol and dimethyl sulfate, a systematic study of these parameters has been shown to significantly improve outcomes.

One effective approach involves the use of a biphasic solvent system, such as toluene-water, in conjunction with a phase transfer catalyst. This technique facilitates the reaction between reactants present in different phases, leading to higher conversion rates. The selection of the phase transfer catalyst, the ratio of reactants, temperature, and duration of the reaction are all critical variables that must be fine-tuned. An orthogonal design of experiments can be employed to efficiently explore the interplay of these factors and identify the optimal conditions. For example, a study on 3-Methoxyphenol synthesis found that a reactant ratio of 1:1.2 (resorcinol to dimethyl sulfate), a reaction temperature of 80°C, and an 8-hour reaction time in a toluene-water system with a specific phase transfer catalyst resulted in a yield of 66% with a purity greater than 96%.

Table 1: Optimized Process Conditions for a Related Phenol Synthesis

| Parameter | Optimized Value |

|---|---|

| Solvent System | Toluene-Water |

| Catalyst | Phase Transfer Catalyst (e.g., TBAB) |

| Reactant Molar Ratio | 1 : 1.2 |

| Reaction Temperature | 80°C |

| Reaction Time | 8 hours |

This table illustrates parameters optimized for the synthesis of 3-Methoxyphenol, a precursor, which demonstrates principles applicable to maximizing yield and purity in related aminophenol syntheses.

Continuous Flow Reactors and Automated Systems

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the synthesis of aminophenols and their derivatives. Continuous flow reactors offer numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability. These systems are particularly beneficial for reactions that are highly exothermic or involve hazardous reagents.

In the context of aminophenol synthesis, continuous flow technology can be applied to the reduction of nitroaromatic compounds. For example, a flow-through system combining a metal catalyst (like zinc) with an immobilized biocatalyst can be used for the efficient conversion of nitroaromatics to their corresponding aminophenols. Such systems can operate for extended periods with consistent performance, demonstrating high conversion efficiencies. For instance, a continuous reaction system for producing ortho-aminophenol from nitrobenzene (B124822) achieved a conversion efficiency of 89% over 5 hours. urfu.ru The flow rate and substrate concentration can be adjusted to optimize throughput and efficiency. urfu.ru

Automated synthesis platforms further enhance the capabilities of flow chemistry. These robotic systems can perform multi-step sequences, including reaction, work-up, and purification, without manual intervention. This not only increases reproducibility but also allows for the rapid screening of reaction conditions and the synthesis of compound libraries. The iterative formation of carbon-carbon bonds with high stereochemical control has been demonstrated on automated platforms, showcasing the potential for building complex molecules like natural product fragments.

The main advantages of using continuous-flow synthesis for compounds like this compound include a significant reduction in reaction time compared to batch operations and inherently safer processing due to smaller reaction volumes and superior temperature control.

Synthesis of Structural Analogs and Derivatives

The core structure of this compound serves as a versatile scaffold for the synthesis of a wide range of structural analogs and derivatives, expanding its chemical space and potential utility.

Exploration of Substituted Phenylethanol Derivatives (e.g., 2-(3-Amino-5-methoxyphenyl)ethanol)

Substituted phenylethanol derivatives are an important class of compounds in medicinal chemistry. While direct synthetic routes for 2-(3-Amino-5-methoxyphenyl)ethanol are not extensively detailed in readily available literature, its synthesis can be conceptualized through established methods for preparing similar structures, such as 2-((3,5-Dimethoxyphenyl)amino)ethanol.

General synthetic strategies often involve the reduction of a corresponding carbonyl compound. For instance, a common route to phenylethanolamines involves the reduction of an α-amino ketone. In the case of 2-(3-Amino-5-methoxyphenyl)ethanol, a plausible synthetic pathway could start from a protected version of 3-amino-5-methoxyacetophenone. The ketone would be transformed into an intermediate, for example, via reaction with a cyanide source followed by reduction, or through other established routes for amino alcohol synthesis. Another approach could involve the reaction of this compound with a two-carbon electrophile, such as ethylene (B1197577) oxide, though regioselectivity (N-alkylation vs. O-alkylation) would need to be carefully controlled. The use of biocatalytic methods, employing enzymes like alcohol dehydrogenases (ADHs), is also a powerful strategy for producing enantiomerically pure alcohols from corresponding ketones, which is a key consideration in pharmaceutical synthesis.

Schiff Base Derivatives

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are readily synthesized from this compound. This is typically achieved through the condensation reaction of the primary amino group on the phenol ring with an active carbonyl compound, such as an aldehyde or a ketone. The reaction is often carried out in a suitable solvent like ethanol and may be refluxed to drive the reaction to completion.

The formation of Schiff bases significantly modifies the electronic and steric properties of the parent molecule, leading to a diverse range of derivatives with potential applications in coordination chemistry and materials science. For example, Schiff bases can be synthesized from isovanillin (B20041) and various primary amines, resulting in high yields. These reactions demonstrate the versatility of the condensation method for creating a library of derivatives from a single aminophenol scaffold. The resulting imine derivatives are often crystalline solids and can be characterized using spectroscopic techniques such as NMR, IR, and UV-Vis.

Table 2: Examples of Schiff Base Synthesis from Amines

| Amine Reactant | Carbonyl Reactant | Solvent | Result |

|---|---|---|---|

| N¹,N¹-dimethylbenzene-1,4-diamine | Isovanillin | Ethanol | (E)-5-(((4-(dimethylamino)phenyl)imino)methyl)-2-methoxyphenol |

| 4-Fluoroaniline | Isovanillin | Ethanol | (E)-5-(((4-Fluorophenyl)imino)methyl)-2-methoxyphenol |

| p-Phenylenediamine | Isovanillin | Ethanol | (E/Z)-5-(((4-aminophenyl)imino)methyl)-2-methoxyphenol |

This table showcases the general reaction for forming Schiff bases, which is directly applicable to this compound.

Isoxazole (B147169) and Thiazole (B1198619) Containing Derivatives

The incorporation of heterocyclic rings, such as isoxazole and thiazole, into the this compound framework can lead to novel compounds with interesting chemical properties. The synthesis of such derivatives often proceeds through multi-step sequences.

A common strategy involves using chalcones as intermediates. Chalcones (benzylidene acetophenones) can be synthesized via a Claisen-Schmidt condensation between a substituted acetophenone (B1666503) and a substituted benzaldehyde. For instance, a chalcone (B49325) could potentially be prepared from 3-amino-5-methoxyacetophenone. This chalcone intermediate can then undergo a cyclization reaction with reagents like hydroxylamine hydrochloride to form the isoxazole ring. This approach allows for the creation of a variety of 3,5-disubstituted isoxazole derivatives.

Another synthetic route involves the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene. The substituents on both the nitrile oxide and the dipolarophile determine the final substitution pattern of the isoxazole ring. The amino or methoxy groups on the phenol ring can be used to tune the reactivity of the starting materials or to be introduced before or after the formation of the heterocyclic core. Similarly, thiazole derivatives can be synthesized through established methods like the Hantzsch thiazole synthesis, which involves the reaction of a thiourea (B124793) or thioamide with an α-haloketone. The functional groups on this compound could be incorporated into one of these building blocks to generate the desired thiazole-containing derivative.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR

In the proton NMR (¹H NMR) spectrum of 3-Amino-5-methoxyphenol, distinct signals would be expected for the aromatic protons, the methoxy (B1213986) group protons, the amine protons, and the hydroxyl proton. The aromatic region would likely display complex splitting patterns due to the meta-substitution. The chemical shifts (δ) are influenced by the electron-donating effects of the amino, hydroxyl, and methoxy groups. For instance, in related methoxyphenol compounds, aromatic protons typically appear in the range of δ 6.0-7.5 ppm. plos.orgyoutube.com The methoxy group (-OCH₃) protons would present as a sharp singlet, likely around δ 3.7-3.9 ppm. arabjchem.org The amine (-NH₂) and hydroxyl (-OH) protons would also appear as singlets, though their chemical shifts can be broad and variable depending on the solvent, concentration, and temperature.

¹³C NMR

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, seven distinct carbon signals are expected. The carbons attached to the electronegative oxygen and nitrogen atoms (C-OH, C-NH₂, and C-OCH₃) would be significantly deshielded, appearing further downfield. Aromatic carbons in similar structures typically resonate in the region of δ 100-160 ppm. arabjchem.orgrsc.org The methoxy carbon would be expected to appear upfield, generally around δ 55-60 ppm. youtube.com

| Predicted ¹³C NMR Data |

| Carbon Atom |

| C-O (methoxy) |

| Aromatic C-H |

| Aromatic C-N |

| Aromatic C-OH |

| Aromatic C-O (methoxy) |

Note: The table contains predicted values based on known substituent effects and data for analogous compounds; it is not based on experimentally published spectra for this compound.

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. The molecular weight of this compound is 139.15 g/mol . biosynth.com In an MS experiment, the molecule would be ionized to produce a molecular ion peak ([M]⁺) corresponding to this mass. Further fragmentation would yield smaller, characteristic ions, providing clues to the molecule's structure.

LC-MS and UPLC-MS

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

| Expected IR Absorption Bands |

| Functional Group |

| O-H stretch (phenol) |

| N-H stretch (amine) |

| C-H stretch (aromatic) |

| C-H stretch (methoxy) |

| C=C stretch (aromatic) |

| C-O stretch (phenol, ether) |

| C-N stretch (amine) |

Note: This table is based on general characteristic IR frequencies for the functional groups present and not on a published spectrum of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The benzene (B151609) ring in this compound, along with its substituents, acts as a chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show absorption maxima (λmax) characteristic of a substituted phenol (B47542). Phenolic compounds often exhibit absorption bands in the 270-290 nm range. spectrabase.combeilstein-journals.org The presence of the amino group may cause a shift in the absorption wavelength.

Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

3.5. X-ray Diffraction (XRD) for Structural Elucidation researchgate.net 3.6. Thermal Analysis Techniques 3.6.1. Thermogravimetric Analysis (TGA) researchgate.net 3.6.2. Differential Thermal Analysis (DTA) researchgate.net 3.6.3. Differential Scanning Calorimetry (DSC) researchgate.net 3.7. Electrochemical Methods 3.8. Advanced Chromatographic Techniques (e.g., HPLC) acs.org

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Computational Chemistry and Theoretical Studies

Quantum Mechanical Calculations

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are fundamental tools for investigating the properties of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, providing a detailed picture of its behavior.

Electronic Structure Analysis

Electronic structure analysis delves into the distribution of electrons within a molecule, which governs its reactivity, stability, and spectroscopic properties. For 3-Amino-5-methoxyphenol, DFT calculations can be employed to map out the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability.

Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated. The MEP illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen and nitrogen atoms are expected to be regions of negative potential, while the hydrogen atoms of the amino and hydroxyl groups would show positive potential. This analysis is critical for predicting how the molecule will interact with other chemical species. ias.ac.in

Table 1: Hypothetical Data from Electronic Structure Analysis of this compound

| Parameter | Description | Predicted Finding for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; indicates electron-donating ability. | Localized on the aminophenol ring, indicating its role in electrophilic reactions. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability. | Distributed across the aromatic system. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; relates to chemical reactivity. | A moderate gap would suggest a balance of stability and reactivity. |

| MEP Analysis | Maps electrostatic potential on the molecular surface. | Negative potential near O and N atoms; positive potential near H atoms of -OH and -NH2. |

Intramolecular Interactions (e.g., Hydrogen Bonding)

The specific arrangement of the amino (-NH2), methoxy (B1213986) (-OCH3), and hydroxyl (-OH) groups on the benzene (B151609) ring of this compound allows for the possibility of intramolecular hydrogen bonding. ucsf.edu A hydrogen bond could form between the hydrogen of the hydroxyl group and the nitrogen of the amino group, or with the oxygen of the methoxy group.

Quantum mechanical calculations can confirm the presence and strength of such interactions. ias.ac.in Techniques like Natural Bond Orbital (NBO) analysis can quantify the stabilization energy associated with the charge transfer from the lone pair of the acceptor atom (N or O) to the antibonding orbital of the donor bond (O-H). ias.ac.inuc.pt The presence of a strong intramolecular hydrogen bond can significantly influence the molecule's conformation, stability, and physicochemical properties. nih.govmdpi.com

Conformational Analysis and Rotamers

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers or rotamers) of a molecule and determining their relative energies. wikipedia.orgnih.gov For this compound, rotations around the C-O bond of the methoxy group and the C-N bond of the amino group give rise to different rotamers.

By performing a potential energy surface scan, where the energy of the molecule is calculated as a function of specific dihedral angles, computational chemists can identify the lowest-energy (most stable) conformations. fccc.edu Steric hindrance between adjacent groups and the formation of intramolecular hydrogen bonds are the primary factors that determine the relative stability of different rotamers. nih.gov Understanding the preferred conformation is essential as it dictates the molecule's shape and how it can interact with other molecules, such as binding to a biological target.

Core X-ray Photoelectron Spectroscopy Simulation

X-ray Photoelectron Spectroscopy (XPS) is an experimental technique that measures the binding energies of core-level electrons to determine the elemental composition and chemical states of a material. sc.edu Theoretical simulations of XPS spectra can aid in the interpretation of experimental results. researchgate.net

Using methods like the Delta Self-Consistent Field (ΔSCF) approach within DFT, it is possible to calculate the core electron binding energies for each atom (C, N, O) in this compound. chemrxiv.org The calculations would predict distinct binding energies for atoms in different chemical environments. For instance, the carbon atom bonded to the hydroxyl group will have a different C 1s binding energy than the carbon bonded to the methoxy group or the amino group. These theoretical predictions provide a powerful tool for assigning peaks in an experimental XPS spectrum. rsc.org

Benchmarking against Experimental Data and Published Calculations

To ensure the reliability of computational results, it is crucial to benchmark the chosen theoretical methods against available experimental data or previously published high-level calculations. For this compound, calculated properties such as vibrational frequencies (from IR and Raman spectroscopy) or NMR chemical shifts could be compared with experimental spectra. Agreement between theoretical and experimental values validates the computational model, lending confidence to predictions of properties that are difficult or impossible to measure experimentally. In the absence of direct experimental data for this specific molecule, benchmarking might involve comparing results for structurally similar, well-characterized compounds.

Molecular Docking and Dynamics Simulations

While quantum mechanics is ideal for studying the intrinsic properties of a single molecule, molecular docking and dynamics simulations are used to explore its interactions with other molecules, particularly large biological macromolecules like proteins or DNA.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. mdpi.com For this compound, docking simulations could be used to investigate its potential to bind to the active site of an enzyme. nih.gov The simulation would score different binding poses based on factors like hydrogen bonding, electrostatic interactions, and hydrophobic contacts, identifying the most likely binding mode and estimating the binding affinity.

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecular systems over time. nih.govmdpi.com An MD simulation of this compound, either in a solvent or bound to a target protein, would track the movements of every atom based on a classical force field. researchgate.net This allows researchers to study the stability of a docked pose, observe conformational changes in both the small molecule and the protein, and analyze the network of interactions that stabilize the complex over time. nih.gov

Table 2: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| Benzene |

Structure-Activity Relationship (SAR) Modeling

While specific quantitative structure-activity relationship (QSAR) models exclusively for this compound are not extensively documented in publicly available literature, the principles of SAR and QSAR are routinely applied to phenolic and aminophenolic compounds to understand how their chemical structure influences their biological activity. These computational techniques are instrumental in drug discovery and toxicology for designing safer and more potent molecules.

QSAR modeling takes this a step further by using statistical methods to correlate variations in physicochemical properties with changes in biological activity. nih.gov For a series of aminophenol derivatives, a QSAR model would be developed by calculating a range of molecular descriptors for each compound and then creating a mathematical equation that relates these descriptors to their measured biological activity.

Key Molecular Descriptors in SAR and QSAR Studies:

Molecular descriptors can be categorized into several groups, each representing different aspects of the molecule's structure and properties. For this compound and its analogs, these would include:

Electronic Descriptors: These quantify the electronic aspects of the molecule, such as the distribution of charges and the energies of molecular orbitals. Examples include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are crucial for predicting a molecule's reactivity and ability to participate in charge-transfer interactions. nih.gov

Ionization Potential and Electron Affinity: These relate to the ease with which a molecule can lose or gain an electron, which is often important for understanding reaction mechanisms and antioxidant activity. nih.gov

Partial Atomic Charges: These describe the distribution of electron density within the molecule and can indicate sites prone to electrostatic interactions.

Steric Descriptors: These relate to the size and shape of the molecule, which are critical for its ability to fit into a biological target like an enzyme's active site. Examples include molecular volume, surface area, and specific conformational angles.

Hydrophobic Descriptors: These quantify the molecule's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. A common descriptor is the partition coefficient (logP).

A hypothetical QSAR study on a series of compounds including this compound might reveal, for instance, that the presence of the methoxy group at position 5 is optimal for a particular biological activity, while moving it to another position decreases the activity. Similarly, the model could indicate that electron-donating groups on the amino function enhance the desired effect.

A study on aminophenol stability using Density Functional Theory (DFT) at the B3LYP/6-31G* level of theory investigated properties like ionization potential and bond dissociation energies, which are relevant to their reactivity and can be used as descriptors in QSAR models. researchgate.net Such computational approaches provide a theoretical framework for understanding the relative stability and reactivity of different aminophenol isomers. researchgate.net

The table below illustrates a hypothetical set of descriptors that would be calculated for this compound in a QSAR study.

| Descriptor Type | Descriptor Example | Hypothetical Value for this compound | Significance in SAR |

| Electronic | HOMO Energy | -5.2 eV | Relates to the ability to donate electrons (e.g., antioxidant activity). |

| Electronic | LUMO Energy | 1.8 eV | Relates to the ability to accept electrons. |

| Electronic | Dipole Moment | 2.5 D | Influences solubility and interactions with polar targets. |

| Steric | Molecular Volume | 120 ų | Affects how the molecule fits into a binding site. |

| Hydrophobic | LogP | 1.1 | Predicts partitioning between fatty and aqueous environments. |

Note: The values in this table are illustrative and would need to be calculated using specialized computational chemistry software.

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic parameters of molecules like this compound, which can aid in structure elucidation and the interpretation of experimental spectra. Density Functional Theory (DFT) is a widely used method for these predictions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. The process typically involves:

Geometry Optimization: The 3D structure of the molecule is optimized to find its most stable conformation.

Magnetic Shielding Calculation: The magnetic shielding tensors for each nucleus are calculated, often using the Gauge-Independent Atomic Orbital (GIAO) method.

Chemical Shift Prediction: The calculated shielding tensors are converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

Vibrational (Infrared and Raman) Spectroscopy:

Theoretical vibrational spectra can be calculated to help interpret experimental infrared (IR) and Raman spectra. The methodology involves:

Geometry Optimization: As with NMR predictions, the molecule's geometry is first optimized.

Frequency Calculation: The vibrational frequencies and their corresponding intensities are calculated. This is typically done within the harmonic approximation.

Spectral Simulation: The calculated frequencies and intensities are used to generate a theoretical spectrum.

A study on the structurally similar molecule 3-amino-5-hydroxypyrazole utilized DFT with the B3LYP method and various basis sets to calculate its vibrational frequencies. researchgate.net The calculated values were then compared with experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra, showing good agreement after the application of a scaling factor to account for anharmonicity and other theoretical approximations. researchgate.net A similar approach could be applied to this compound to predict its vibrational modes.

The table below presents a hypothetical comparison of predicted and experimental spectroscopic data for this compound, based on methodologies applied to similar compounds.

| Spectroscopic Technique | Parameter | Predicted Value (Hypothetical) | Experimental Value |

| ¹H NMR | Chemical Shift (aromatic protons) | 6.1 - 6.8 ppm | Available chemicalbook.com |

| ¹H NMR | Chemical Shift (methoxy protons) | ~3.7 ppm | Available chemicalbook.com |

| ¹H NMR | Chemical Shift (amino protons) | ~4.5 ppm | Available chemicalbook.com |

| ¹³C NMR | Chemical Shift (aromatic carbons) | 100 - 160 ppm | Not readily available |

| IR Spectroscopy | N-H stretching frequency | ~3400 cm⁻¹ | Not readily available |

| IR Spectroscopy | O-H stretching frequency | ~3350 cm⁻¹ | Not readily available |

| IR Spectroscopy | C-O stretching frequency (methoxy) | ~1200 cm⁻¹ | Not readily available |

Note: Predicted values are illustrative and would require specific DFT calculations. Experimental values are noted where found in the literature.

Biological Activity and Medicinal Chemistry Research

Antimicrobial Research

The antimicrobial potential of 3-Amino-5-methoxyphenol and its derivatives has been investigated against a range of pathogenic bacteria and fungi.

Derivatives of this compound have shown promise as antibacterial agents. For instance, imino-4-methoxyphenol thiazole (B1198619) derived Schiff bases have been synthesized and evaluated for their activity against Escherichia coli and Ralstonia solanacearum. hilarispublisher.com These studies revealed that the synthesized compounds exhibited moderate activity against these bacterial species. hilarispublisher.com Specifically, one of the Schiff base derivatives, compound 4, demonstrated notable microbial growth inhibition. hilarispublisher.com

While direct comprehensive studies on this compound are not extensively available in the reviewed literature, some sources suggest its potential effectiveness. One report indicates that this compound has shown efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). biosynth.com The proposed mechanism involves the inhibition of bacterial protein synthesis by binding to the active site of bacterial ribosomes, ultimately leading to cell death. biosynth.com

Furthermore, the broader class of methoxyphenol compounds, such as eugenol (B1671780) and vanillin, has been tested against common foodborne pathogens like E. coli, Pseudomonas aeruginosa, and S. aureus, demonstrating the potential of this chemical class in antimicrobial applications. nih.gov

Table 1: Antibacterial Activity of Imino-4-Methoxyphenol Thiazole Derived Schiff Bases hilarispublisher.com

| Compound | E. coli (Zone of inhibition in mm) | R. solanacearum (Zone of inhibition in mm) |

| Compound 4 | 10 | 11 |

| Compound 5 | 10 | 09 |

| Chloramphenicol (Standard) | 12 | 12 |

This table is based on data from a study on derivatives of this compound.

The antifungal properties of this compound derivatives have also been a focus of research. The same imino-4-methoxyphenol thiazole derived Schiff bases mentioned earlier were tested against the fungal pathogens Fusarium oxysporum and Aspergillus niger. hilarispublisher.com The results indicated that these compounds were moderately active against the tested fungi, with compound 4 showing significantly higher inhibition of microbial growth compared to its counterpart, compound 5. hilarispublisher.com

In a separate line of research, aminothioxanthones, another class of compounds, have been evaluated for their antifungal activity against a spectrum of fungi, including F. oxysporum and A. niger. mdpi.com While these are not direct derivatives of this compound, this research highlights the ongoing search for novel antifungal agents.

Table 2: Antifungal Activity of Imino-4-Methoxyphenol Thiazole Derived Schiff Bases hilarispublisher.com

| Compound | F. oxysporum (Zone of inhibition in mm) | A. niger (Zone of inhibition in mm) |

| Compound 4 | 15 | 14 |

| Compound 5 | 13 | 10 |

| Fluconazole (Standard) | 18 | 18 |

This table is based on data from a study on derivatives of this compound.

Antioxidant Properties and Free Radical Scavenging

Anticancer Activity Research

The potential of this compound and its derivatives in cancer research has been an area of interest.

Some reports suggest that this compound itself has been shown to inhibit tumor growth. biosynth.com Furthermore, it serves as a precursor in the synthesis of quinazolinone derivatives, which have demonstrated antitumor activities. vulcanchem.com

In a more specific study, metal-based complexes of 2,3-indolinedione were synthesized using various ligands, including 2-amino-5-methoxyphenol (B1278220) (an isomer of the target compound). These complexes were then tested for their growth-inhibitory effects on human breast cancer cells (MDA-MB-231). spandidos-publications.com The results indicated that these derivative compounds exhibited anti-proliferative abilities against this cancer cell line. spandidos-publications.com

Table 3: Growth Inhibitory Effect of a Metal-Based 2,3-indolinedione Derivative (C1) on MDA-MB-231 Breast Cancer Cells spandidos-publications.com

| Concentration of C1 (μM) | % Inhibition |

| 5 | 5 |

| 15 | 12 |

| 30 | 99 |

This table is based on data from a study on a complex containing 2-amino-5-methoxyphenol, an isomer of this compound.

Neuroprotective Effects

Research into the neuroprotective effects of this compound is still emerging. However, studies on a closely related compound, 2-(3-Amino-5-methoxyphenyl)ethanol, have indicated potential neuroprotective properties. In vitro studies have suggested that this related compound can protect neuronal cells from damage induced by oxidative stress, making it a candidate for further investigation in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Furthermore, the broader class of natural methoxyphenol compounds, such as eugenol, has been noted for its neuroprotective effects. mdpi.com These compounds are believed to exert their protective actions through various mechanisms, including the modulation of inflammatory pathways and antioxidant effects. mdpi.com This provides a rationale for investigating the potential neuroprotective capabilities of this compound.

Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

5.5. Central Nervous System (CNS) Activity 5.5.1. Antidepressant Effects (e.g., Selective Serotonin Reuptake Inhibitor (SSRI) mechanism) derpharmachemica.com 5.6. Investigation as Lead Compounds in Drug Discovery derpharmachemica.combiosynth.com 5.7. Structure-Biological Activity Relationships biosynth.com 5.8. Interactions with Biological Targets

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Environmental Fate and Degradation Studies

Degradation Pathways and Mechanisms

Specific degradation pathways for 3-Amino-5-methoxyphenol have not been documented. Generally, compounds with similar structures (aminophenols) can undergo various transformations in the environment.

Biotic Transformations (e.g., Microbial Degradation)

There is no specific information available on the microbial degradation of this compound. Research on other aromatic amines suggests that bacteria can initiate degradation, but the specific microorganisms and pathways for this compound are unknown. frontiersin.org

Abiotic Transformations (e.g., Hydrolysis, Photodegradation, Oxidation)

Information on the abiotic transformation of this compound is not available. Phenolic compounds can be susceptible to photodegradation and oxidation, but specific studies quantifying these rates and identifying the resulting products for this compound are absent from the current scientific literature. rsc.org Hydrolysis is generally not a significant degradation pathway for stable aromatic compounds like this under typical environmental pH conditions.

Metabolite Identification and Characterization

As no specific degradation studies for this compound have been published, there is no information available on the identification or characterization of its potential environmental metabolites.

Mobility and Distribution in Environmental Compartments (Soil, Water)

Specific studies measuring the mobility and distribution of this compound in soil and water are not available. The potential for movement within these environmental compartments would depend on its physical and chemical properties, such as its water solubility and soil adsorption coefficient (Koc), for which specific experimental data is lacking.

Bioaccumulation Potential

There is no available data from studies assessing the bioaccumulation potential of this compound in organisms.

Environmental Risk Assessment

A formal environmental risk assessment for this compound has not been published. While basic hazard classifications exist, a comprehensive assessment would require data on its environmental persistence, bioaccumulation, and toxicity (PBT), which is currently unavailable. nih.gov

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes

Future research will likely focus on developing more efficient, sustainable, and cost-effective synthetic routes for 3-Amino-5-methoxyphenol and its derivatives. While traditional methods may exist, the principles of green chemistry are expected to drive innovation in this area.

Biocatalytic Synthesis : The use of enzymes, such as amine dehydrogenases, offers a green alternative to traditional chemical synthesis for producing aminophenols. frontiersin.org Future work could explore the development of specific biocatalysts for the regioselective amination of methoxyphenols, potentially leading to milder reaction conditions, reduced waste, and higher yields. The continuous reaction systems combining metal catalysts with biocatalysts for the synthesis of aminophenols from nitroaromatic compounds also present a promising avenue. dtic.mil

Green Chemistry Approaches : The development of environmentally benign synthesis protocols is crucial. This includes the use of greener solvents, such as pressurized CO2/H2O systems, and catalysts like Pt–Sn/Al2O3 for the one-pot synthesis of aminophenols from nitrobenzene (B124822). acs.orgfigshare.com Another sustainable approach involves the amination of hydroquinone, which can be derived from lignin, a renewable biomass source. digitellinc.comaiche.org These green routes aim to minimize the use of hazardous reagents and reduce acid/salt waste. digitellinc.com

Flow Chemistry : Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Future research could focus on adapting and optimizing flow chemistry protocols for the synthesis of this compound, potentially enabling on-demand production and facile integration into multi-step syntheses.

Catalytic Cascade Reactions : The development of cascade reactions, where multiple bond-forming events occur in a single pot, can significantly improve synthetic efficiency. Copper-catalyzed cascade reactions have been used to prepare meta-aminophenol derivatives and could be explored for the synthesis of functionalized this compound analogs. mdpi.com

Advanced Spectroscopic and Imaging Techniques for In Situ Analysis

To fully understand the behavior and fate of this compound in complex biological and material systems, the development and application of advanced analytical techniques are paramount.

In Situ Spectroscopic Monitoring : Techniques like Raman and infrared (IR) spectroscopy, coupled with theoretical calculations, can provide real-time information on the chemical transformations of this compound during reactions or within biological matrices. This will enable a deeper understanding of reaction mechanisms and interactions with its environment.

Advanced Mass Spectrometry : Mass spectrometry imaging is a powerful tool for visualizing the spatial distribution of molecules in tissues. technologynetworks.com Future studies could employ this technique to map the localization of this compound and its metabolites in cells and tissues, providing insights into its pharmacokinetic and pharmacodynamic properties. Derivatization with reagents like ferrocene carboxylic acid can enhance the detection of phenols in complex samples using gas chromatography-mass spectrometry (GC-MS). nih.gov

Super-Resolution Microscopy : Techniques such as stochastic optical reconstruction microscopy (STORM) and photoactivated localization microscopy (PALM) can visualize the subcellular localization of small molecules with unprecedented resolution. nih.gov By labeling this compound with a suitable fluorophore, these methods could be used to track its uptake, distribution, and interaction with specific organelles.

Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) : NanoSIMS allows for the imaging of isotopically labeled molecules in cells, providing high-resolution spatial information. springernature.com Synthesizing an isotopically labeled version of this compound would enable its precise tracking within cellular compartments.

Advanced Flow Cytometry : This technique can be used to study the transport of small fluorescent molecules across cellular membranes in a high-throughput manner. youtube.com This could be applied to screen for factors that influence the cellular uptake of this compound and its derivatives.

Integration of Artificial Intelligence and Machine Learning in Drug Design and Material Science

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and design of new molecules with desired properties.

De Novo Drug Design : Generative AI models can be employed for the de novo design of novel analogs of this compound. cmu.edunih.govnih.govfrontiersin.org These models can explore vast chemical spaces to generate molecules with optimized properties, such as enhanced biological activity or improved pharmacokinetic profiles. Reinforcement learning can be used to fine-tune the generated molecules towards specific endpoints. cmu.edu

Predictive Modeling : Machine learning algorithms can be trained on existing data to develop quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. ijain.orgijain.orgresearchgate.netnih.gov These models can predict the biological activity, toxicity, and physicochemical properties of novel this compound derivatives, thereby prioritizing the synthesis of the most promising candidates. ijain.orgijain.orgresearchgate.net For instance, deep neural networks have been successfully used to predict the cytotoxicity of phenols. ijain.orgresearchgate.net

Material Science Applications : ML models can also be used to predict the electronic and material properties of polymers and other materials incorporating the this compound scaffold. nih.govacs.org This could accelerate the discovery of new materials with tailored optical, electronic, or mechanical properties.

Sustainable Manufacturing and Environmental Remediation Strategies

The principles of sustainability should be integrated into the entire lifecycle of this compound, from its synthesis to its environmental fate.

Sustainable Manufacturing : Future research should focus on developing manufacturing processes that are not only economically viable but also environmentally friendly. This includes the use of renewable feedstocks, such as lignin-derived compounds like vanillin and guaiacol, for the synthesis of related amine compounds. rsc.org The implementation of green metrics, such as atom economy and process mass intensity, will be crucial in evaluating the sustainability of different synthetic routes. rsc.org

Environmental Remediation : Phenolic compounds can be environmental pollutants, and research into their remediation is important. Methoxyphenols are known tracers for wood combustion and can be found in atmospheric particulate matter. researchgate.netresearchgate.net Future studies could investigate the environmental fate of this compound and explore bioremediation strategies using microorganisms or plants to degrade it and related compounds. Additionally, advanced oxidation processes, such as those using electrochemically produced gaseous oxidants, could be explored for the remediation of soils and water contaminated with methoxy-substituted phenols. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Amino-5-methoxyphenol, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves electrophilic aromatic substitution or reduction of nitro precursors. For example, nitration of 5-methoxyphenol followed by catalytic hydrogenation (e.g., using Pd/C or Raney Ni) can yield the target compound. Reaction conditions such as solvent polarity (e.g., ethanol vs. THF), temperature (25–80°C), and catalyst loading significantly impact purity and yield. Post-reduction purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is critical to remove byproducts .

Q. How can spectroscopic methods confirm the structure and purity of this compound?

- Methodological Answer :

- NMR : H NMR should show signals for the aromatic protons (δ 6.5–7.2 ppm), methoxy group (δ ~3.8 ppm), and amino protons (δ ~4.9 ppm, broad). C NMR confirms the methoxy carbon (δ ~55 ppm) and aromatic carbons.

- IR : Peaks at ~3300 cm (N-H stretch), ~1250 cm (C-O of methoxy), and ~1600 cm (aromatic C=C).

- HPLC/MS : To assess purity (>95%) and detect trace impurities (e.g., unreacted precursors) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles (GHS Category 2A eye irritation ).

- Ventilation : Use fume hoods to avoid inhalation (TLV: 0.1 mg/m³).

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste (EPA guidelines ).

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) can model HOMO-LUMO gaps, charge distribution, and reaction pathways. For instance, exact exchange terms improve accuracy in predicting redox potentials (average error <2.4 kcal/mol ). Applications include optimizing electrophilic substitution sites or predicting stability under oxidative conditions .

Q. What strategies resolve contradictions in reported biological activities (e.g., genotoxicity vs. non-genotoxicity) of this compound?

- Methodological Answer :

- Replicate Studies : Use standardized Ames test protocols (OECD 471) with varying bacterial strains (e.g., TA98 vs. TA100).

- Mechanistic Analysis : Compare metabolite profiles (via LC-MS) to identify pro-mutagenic intermediates.

- In Vitro/In Vivo Correlation : Conduct parallel assays in human keratinocytes (HaCaT) and murine models to assess species-specific effects .

Q. How can reaction kinetics be optimized for selective functionalization of this compound?

- Methodological Answer :

- pH Control : Amino group protection (e.g., acetylation) under basic conditions (pH 9–10) prevents undesired side reactions during electrophilic substitution.

- Catalyst Screening : Transition metals (e.g., CuI) enhance regioselectivity in Ullmann coupling or Buchwald-Hartwig amination.

- Real-Time Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation .

Q. What experimental designs mitigate occupational exposure risks identified in case studies (e.g., allergic contact dermatitis)?

- Methodological Answer :

- Patch Testing : Apply OECD 429 guidelines using human epidermal models (EpiDerm™) to quantify sensitization potential (EC3 values).

- Alternatives Assessment : Compare with structural analogs (e.g., 3-Amino-4-methoxyphenol) to identify safer derivatives.

- Engineering Controls : Implement closed-system reactors and automated dispensing to minimize skin contact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.